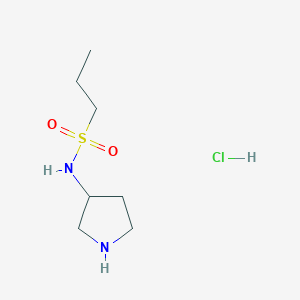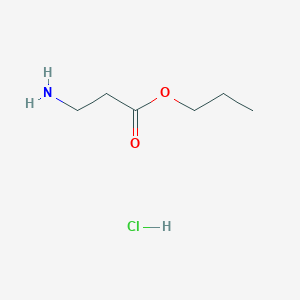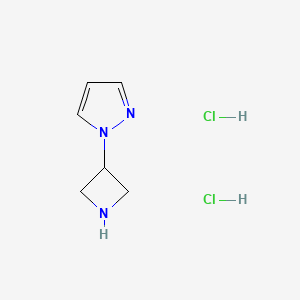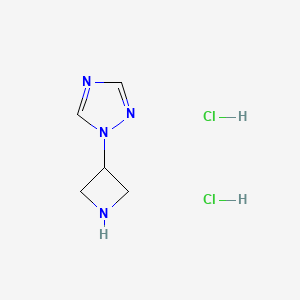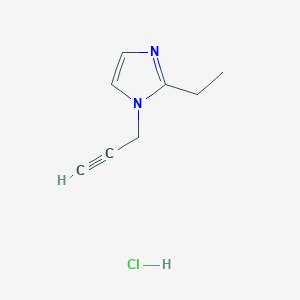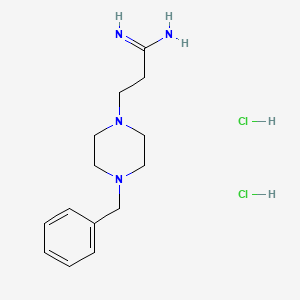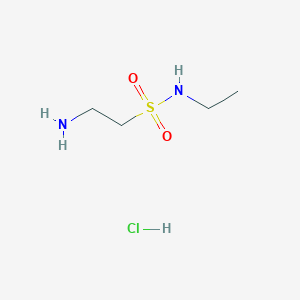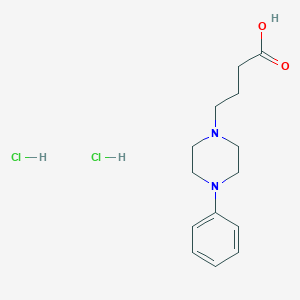
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride
Vue d'ensemble
Description
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2O2 . It is a derivative of phenylpiperazine, which is a class of compounds containing a phenylpiperazine moiety, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperazine moiety attached to a butanoic acid group. The InChI code for this compound is 1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) . This indicates that the compound has a total of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 321.24 g/mol . Further physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Applications De Recherche Scientifique
Anticonvulsant Activity
A study on the anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride, reported significant efficacy in preclinical seizure models. Compounds demonstrated broad spectra of activity across various seizure models, highlighting their potential as new antiepileptic agents with superior safety profiles compared to existing drugs (Kamiński et al., 2015).
Urease Inhibition
Research on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent in vitro inhibitory potential against urease enzyme. This study underscores the versatility of compounds structurally related to this compound as valuable therapeutic agents, offering insights into their competitive inhibition mechanism and low cytotoxicity (Nazir et al., 2018).
Tuberculostatic Activity
A synthesis and activity study of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives revealed their in vitro tuberculostatic activity. These compounds, sharing a core structure with this compound, showed minimum inhibiting concentrations within a specific range, indicating their potential in tuberculosis treatment (Foks et al., 2004).
Anticancer Activity
An investigation into the metabolism of a compound similar to this compound in rat bile revealed extensive metabolization and identified multiple metabolites. This study highlights the compound's promising anticancer activity and low toxicity, paving the way for further clinical investigation (Jiang et al., 2007).
Acetylcholinesterase Inhibition
The design and synthesis of arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors were explored. This research demonstrated the potential of compounds related to this compound in treating neurodegenerative disorders by inhibiting acetylcholinesterase, with one compound showing notable potency (Saeedi et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12H2,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAWMIBNMKYCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)

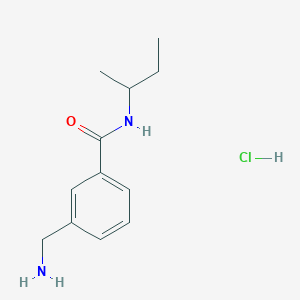
![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)
![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B1522913.png)
